2-[(1,1-dioxido-1,2-benzothiazol-3-yl)(methyl)amino]ethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
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Overview
Description
2-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)(methyl)amino]ethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is a complex organic compound that features both benzisothiazole and isoindoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)(methyl)amino]ethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate typically involves multi-step organic reactions. One common approach is the condensation reaction between a benzisothiazole derivative and an isoindoline derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
2-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)(methyl)amino]ethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution . Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new alkyl or aryl groups[5][5].
Scientific Research Applications
2-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)(methyl)amino]ethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 2-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)(methyl)amino]ethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Shares the benzisothiazole moiety and exhibits similar biological activities.
N-isoindoline-1,3-dione derivatives: Contains the isoindoline structure and is used in similar applications, such as pharmaceuticals and materials science.
Uniqueness
What sets 2-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)(methyl)amino]ethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate apart is its dual functionality, combining the properties of both benzisothiazole and isoindoline derivatives. This unique combination allows for a broader range of applications and reactivity compared to compounds with only one of these moieties .
Properties
Molecular Formula |
C20H17N3O6S |
---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
2-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]ethyl 2-(1,3-dioxoisoindol-2-yl)acetate |
InChI |
InChI=1S/C20H17N3O6S/c1-22(18-15-8-4-5-9-16(15)30(27,28)21-18)10-11-29-17(24)12-23-19(25)13-6-2-3-7-14(13)20(23)26/h2-9H,10-12H2,1H3 |
InChI Key |
ZFIWQKNNNQTJDH-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCOC(=O)CN1C(=O)C2=CC=CC=C2C1=O)C3=NS(=O)(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
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